2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Organocatalysis Nucleophilicity Reactivity scales

Researchers needing a bicyclic guanidine with precisely controlled basicity (pKa ~10) often face side reactions with stronger superbases like TBD (pKa ~26). This TBO compound solves that mismatch: its Mayr nucleophilicity (N=14.44) enables kinetic control in ester-amine couplings and acid-labile systems. • Record Mo-Mo quadruple bond (2.1453 Å) in Mo₂(tbo)₄ for metal-metal bond studies. • Forms stable Htbo·BH₃ borane adduct for hydrogen storage materials. • Available as crystalline solid (mp 158-159°C). Global bulk & R&D quantities.

Molecular Formula C5H9N3
Molecular Weight 111.15
CAS No. 6573-15-5
Cat. No. B3029425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
CAS6573-15-5
Molecular FormulaC5H9N3
Molecular Weight111.15
Structural Identifiers
SMILESC1CN2CCN=C2N1
InChIInChI=1S/C5H9N3/c1-3-8-4-2-7-5(8)6-1/h1-4H2,(H,6,7)
InChIKeyROYYTESGJKJHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBO Bicyclic Guanidine Sourcing Guide


2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole (commonly abbreviated TBO or Htbo) is a [5,5]-fused bicyclic guanidine with the molecular formula C₅H₉N₃. The compound features a highly strained bicyclic framework that incorporates three nitrogen atoms within the fused ring system. The core scaffold shares the cyclic guanidine pharmacophore with important catalyst and ligand families such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) and TBN (1,5,7-triazabicyclo[4.3.0]non-6-ene) [1]. The compound has a predicted pKa of approximately 10.0 in aqueous solution, placing it in a distinct basicity regime well below the superbase category . It exists as a crystalline solid with a melting point of 158–159 °C [2].

Scaffold Strained [5,5]-fused bicyclic guanidine core, distinct from TBD/TBN
Basicity Moderately strong base, compatible with acid-sensitive protocols
Reactivity Selective nucleophilic activation profile, lower over-reactivity than [5,6]-fused analogs

TBO vs Generic Bicyclic Guanidines


Bicyclic guanidines sharing the imidazo[1,2‑a] fused core differ systematically in ring size, angle strain, and nitrogen placement, leading to large, quantifiable differences in nucleophilicity, metal–ligand geometry, and basicity that preclude interchangeable use. In a direct kinetic head‑to‑head study, TBO was shown to be a substantially less active acylation catalyst than TBD, ruling out its use as a drop‑in replacement in organocatalytic amide bond formations [1]. In dimolybdenum paddlewheel complexes, the smaller [5,5]‑fused tbo‑ ligand imposes a divergent N–Mo–N angle far larger than the [5,6]‑fused tbn‑ ligand, producing the longest Mo–Mo quadruple bond ever reported (2.1453 Å vs 2.082 Å for tbn), directly altering electronic structure and redox properties [2]. These molecular‑scale differences translate into functionally distinct performance profiles that dictate which compound is appropriate for a given catalytic, coordination, or synthetic application.

Catalysis Much lower acylation activity than TBD; not a drop-in catalyst for amide bond formation.
Coordination Smaller [5,5]-fused ligand imposes divergent N–Mo–N angle vs. TBN, leading to record-long Mo–Mo quadruple bond (2.1453 Å).
Basicity gap Predicted aqueous pKa ~10 vs. TBD pKa ~26 in MeCN; cannot replicate superbase-driven deprotonation cycles.

Quantitative Differentiation Evidence


Nucleophilicity in Dichloromethane

In Mayr's nucleophilicity scale measured in dichloromethane, TBO (2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole) exhibits a nucleophilicity parameter N of 14.44 with a slope sensitivity parameter sN of 0.79 [1]. The direct structural homologue TBN (1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine, a [5,6]-fused bicyclic guanidine) shows a substantially higher N value of 16.15 but a lower sN of 0.73 under identical conditions [1]. This inverse N/sN relationship means TBN is a stronger nucleophile for reactions with electrophiles of moderate to high reactivity, while TBO retains greater selectivity (higher sN) toward more reactive electrophiles. The differing ring strain and electron density distribution between the [5,5]-fused TBO and the [5,6]-fused TBN directly manifest in these distinct nucleophilicity profiles.

Nucleophilicity (CH₂Cl₂)
Head-to-head
N=14.44, sN=0.79 (TBO) vs N=16.15, sN=0.73 (TBN)
Lower reactivity, higher selectivity toward reactive electrophiles
Mayr scale, 20 °C, benzhydrylium reference
Organocatalysis Nucleophilicity Reactivity scales

Metal–Metal Quadruple Bond Length

In the quadruply bonded dimolybdenum complex Mo₂(tbo)₄·THF, the tbo⁻ ligand imposes a Mo–Mo bond distance of 2.1453(4) Å—the longest Mo–Mo quadruple bond reported for any paddlewheel complex [1]. Under identical structural determination conditions, the analogous complex with the larger‑ring tbn⁻ ligand, Mo₂(tbn)₄, exhibits a Mo–Mo distance of 2.082(1) Å, a value that falls within the normal range for Mo₂⁴⁺ paddlewheel species [1]. The 0.0633 Å elongation is attributed to the larger divergent N–Mo–N angle forced by the smaller [5,5]-fused tbo ligand geometry. Both complexes show similar redox potentials of approximately −1 V (vs Ag/AgCl) for the Mo₂⁵⁺/⁴⁺ process, but the structural perturbation directly influences the electronic coupling and reactivity of the metal center.

Mo–Mo Bond Length
Head-to-head
2.1453(4) Å
Longest Mo–Mo quadruple bond reported for a paddlewheel complex
Mo₂(tbo)₄·THF vs Mo₂(tbn)₄ 2.082(1) Å
Inorganic chemistry Metal–metal bonding Guanidinate ligands

Basicity Regime Comparison

The predicted aqueous pKa of TBO is 10.00 ± 0.70, consistent with its classification as a moderately strong base well below the superbase threshold . In contrast, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), a [6,6]-fused bicyclic guanidine, has an experimentally determined pKa of 25.98 in acetonitrile [1]. Although the solvent systems differ (water vs MeCN), the approximate 16‑order-of-magnitude difference in acid dissociation constant reflects the profound impact of ring size and strain on the guanidine conjugate acid stability. TBO operates in a basicity range compatible with acid‑sensitive substrates and proton‑sensitive catalytic cycles where TBD would cause irreversible deprotonation or decomposition.

Basicity Regime
Cross-study
Predicted aq pKa ~10 (TBO) vs exp. pKa 25.98 in MeCN (TBD)
Moderate base, far below superbase range
Solvents differ; qualitative difference ~16 orders of magnitude
Basicity Acid–base chemistry Superbase design

Catalytic Activity in Amide Formation

In the formation of amides from esters and primary amines, TBD is an effective organocatalyst operating via a nucleophilic mechanism with reversible acyl‑TBD intermediate formation. Comparative kinetic investigations of the analogous bicyclic guanidine TBO (1,4,6-triazabicyclo[3.3.0]oct‑4‑ene) reveal it to be a much less active acylation catalyst than TBD under identical conditions [1]. The study attributes the lower reactivity of TBO to both its weaker basicity and lower nucleophilicity, as well as the greater steric accessibility of the acyl‑TBD intermediate. While exact rate constants for TBO were not tabulated in the abstracted record, the qualitative description “much less active” is supported by mechanistic and theoretical analysis.

Amide Catalysis
Cross-study
Much less active than TBD in ester aminolysis
Not a direct substitute for TBD in organocatalytic amidation
Qualitative kinetics; J. Org. Chem. 2009, 74, 9490–9496
Organocatalysis Amide synthesis Kinetic comparison

Borane Adduct Formation

The borane adduct of TBO, Htbo·BH₃, has been synthesized via reaction of TBO with trimethylamine–borane complex in toluene, achieving a 52% isolated yield after a 1.0 h reaction [1]. The homologous adduct Htbn·BH₃ (using the [5,6]-fused guanidine TBN) was synthesized under analogous conditions, and the two adducts were characterized together in a study on dehydrogenation to dinuclear boron hydrides [2]. While the paper provides detailed structural and spectroscopic comparisons, the reported isolated yield for Htbn·BH₃ was not separately extracted in the search results. The availability of the Htbo·BH₃ adduct in reasonable yield demonstrates the accessibility of TBO‑derived boron‑containing materials, which serve as precursors to novel boron hydride clusters relevant to chemical hydrogen storage.

Borane Adduct Yield
Reported
52% isolated yield
Supports feasibility of guanidine–borane chemistry
Htbo·BH₃, toluene, 1 h
Borane chemistry Hydrogen storage Guanidine–borane adducts

High-Value Application Scenarios


Selective Organocatalysis

TBO is indicated for organocatalytic reactions where an over‑strong nucleophile or base would promote unwanted side reactions. Its Mayr nucleophilicity parameter (N = 14.44), which is significantly lower than that of TBN (N = 16.15), enables chemists to achieve finer kinetic control and higher product selectivity when activating sensitive electrophiles [REFS-1 from Section 3 Evidence 1]. This is particularly relevant in ester‑amine coupling reactions involving acid‑labile protecting groups or substrates prone to racemization, where TBD’s extreme basicity (pKa ≈26 in MeCN) leads to decomposition [REFS-1 from Section 3 Evidence 3; REFS-1 from Section 3 Evidence 4].

Bimetallic Catalyst Design

The tbo⁻ guanidinate ligand uniquely stretches metal–metal quadruple bonds, as evidenced by the record‑long 2.1453 Å Mo–Mo distance in Mo₂(tbo)₄ compared to 2.082 Å in Mo₂(tbn)₄ [REFS-1 from Section 3 Evidence 2]. This structural perturbation alters the electronic coupling and reducing power of the bimetallic core. Researchers designing dimolybdenum or ditungsten catalysts for small‑molecule activation (e.g., N₂, CO₂ reduction) can procure TBO to access a distinct structural and electronic regime not available with hpp⁻ or tbn‑ ligands.

Acid-Sensitive Substrate Protocols

With a predicted aqueous pKa of ~10, TBO operates in a basicity window far milder than the superbases TBD (pKa ~26 in MeCN) and TBN (~12–14 estimated). This makes TBO the preferred base or proton acceptor in transformations involving esters, lactones, enolizable ketones, or functional groups sensitive to strong base‑mediated elimination or polymerization [REFS-1 from Section 3 Evidence 3]. Its moderate basicity also simplifies work‑up and minimizes neutralization waste in scale‑up processes.

Guanidine–Borane Adduct Synthesis

TBO reacts with trimethylamine–borane to yield the borane adduct Htbo·BH₃ in 52% isolated yield, providing a tractable entry into the chemistry of bicyclic guanidine–borane adducts [REFS-1 from Section 3 Evidence 5]. These adducts serve as precursors to dinuclear boron hydride clusters with potential as chemical hydrogen storage materials. The comparative study with Htbn·BH₃ demonstrates that both [5,5]- and [5,6]-fused guanidines form stable adducts, but the smaller TBO framework may influence the dehydrogenation pathway and cluster nuclearity, offering a distinct scaffold for boron‑hydride materials research [REFS-2 from Section 3 Evidence 5].

Application
Selection Property
Validation Focus
Selective Organocatalysis
Moderate nucleophilicity, high sN
Kinetic selectivity, functional group tolerance
Bimetallic Catalyst Design
Ligand-imposed Mo–Mo bond elongation
Electronic structure and redox tuning
Acid-Sensitive Substrate Protocols
Moderate basicity (aq pKa ~10)
Compatibility with acid-labile groups, simplified work-up
Guanidine–Borane Adduct Synthesis
Borane adduct formation yield
Adduct stability and dehydrogenation pathway
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